Evidence Gap: No Publicly Available Head-to-Head or Cross-Study Comparable Data for the Target Compound
A systematic search of primary research literature, patents, and authoritative databases did not retrieve any quantitative biological or physicochemical data for 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea. The closest characterized analogs are the 3-fluoro-phenyl-pyrazolyl-ureas STIRUR 13 and STIRUR 41, and the dihydro-imidazo-pyrazolyl-urea BUR 12. These compounds show differential inhibition of IL-8- and fMLP-induced chemotaxis in human neutrophils, and inhibition of vascular-like structure formation in HTLA-230 neuroblastoma cells at concentrations of 250–1500 nM [1]. However, these data cannot be extrapolated to the target 4-CF3-phenyl compound due to distinct substitution patterns and core structure differences [2].
| Evidence Dimension | Inhibition of HTLA-230 neuroblastoma cell vascular-like structure formation (Matrigel assay, 24 h treatment) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | STIRUR 13, STIRUR 41, BUR 12: significant inhibition at 250–1500 nM (p<0.01 vs. control) [1] |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | HTLA-230 human neuroblastoma cells on Matrigel, 24 h treatment, VEGF/bFGF stimulation [1] |
Why This Matters
The absence of comparative data prevents any scientific or procurement decision based on performance; the compound's value is limited to its utility as a synthetic intermediate or exploratory tool until de novo profiling data is generated.
- [1] Marengo B, Meta E, Brullo C, et al. Biological evaluation of pyrazolyl-urea and dihydro-imidazo-pyrazolyl-urea derivatives as potential anti-angiogenetic agents in the treatment of neuroblastoma. Oncotarget, 2020, 11(37), 3459-3472. View Source
- [2] Design, synthesis and biological evaluation of new pyrazolyl-ureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis. European Journal of Medicinal Chemistry, 2017, 138, 121-134. View Source
